Thioredoxin Reductase Inhibition Potency Relative to Auranofin
3,3-Dimethyl-thiochroman-4-ol inhibits recombinant rat liver thioredoxin reductase with an IC50 of 11,200 nM (11.2 µM) after 30 minutes and 6,700 nM (6.7 µM) after 60 minutes in a DTNB reduction assay [1]. In comparison, auranofin, a clinically established TrxR inhibitor, exhibits an IC50 of approximately 20 nM against purified TrxR . The target compound demonstrates approximately 335- to 560-fold lower potency, indicating that while it engages TrxR, it is not a highly potent inhibitor and may offer a distinct window for applications requiring moderate TrxR modulation.
| Evidence Dimension | IC50 for thioredoxin reductase inhibition |
|---|---|
| Target Compound Data | 11,200 nM (30 min); 6,700 nM (60 min) |
| Comparator Or Baseline | Auranofin (IC50 20 nM) |
| Quantified Difference | 335- to 560-fold less potent |
| Conditions | Recombinant rat liver TrxR, DTNB reduction assay |
Why This Matters
This quantifies the compound's TrxR inhibition profile, enabling researchers to select it for studies requiring a less potent inhibitor or a scaffold for further optimization.
- [1] BindingDB. (n.d.). BDBM50236289 CHEMBL4082453. IC50: 1.12E+4 nM. View Source
